molecular formula C12H15NO2 B1451595 Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate CAS No. 501441-76-5

Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Cat. No.: B1451595
CAS No.: 501441-76-5
M. Wt: 205.25 g/mol
InChI Key: SJXJNEAOJHBQIZ-UHFFFAOYSA-N
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Description

“Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate” is a chemical compound with the CAS Number: 1956309-44-6 . It has a molecular weight of 241.72 . The IUPAC name for this compound is this compound hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO2.ClH/c1-15-12(14)9-6-5-8-3-2-4-11(13)10(8)7-9;/h5-7,11H,2-4,13H2,1H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . The compound has a high GI absorption and is BBB permeant . It is soluble, with a solubility of 0.317 mg/ml or 0.00131 mol/l .

Scientific Research Applications

2. Chemical Synthesis and Derivative Studies The compound has been a focus in chemical synthesis, aiming to develop various derivatives with potential pharmaceutical applications. For instance, it was used in synthesizing tetrahydronaphthalene-6,7-diol, a compound with significant implications in medicinal chemistry (Göksu et al., 2003). Another study outlined the synthesis of various tetrahydronaphthalene derivatives with potential antioxidant and tumor inhibitory activities (Hamdy et al., 2013).

3. Cardiovascular Research Some research has explored the potential cardiovascular applications of derivatives of the compound. A study synthesized various N-substituted amino alcohols of tetrahydronaphthalene and tested them for vasodilating activity, indicating its potential in developing cardiovascular agents (Miyake et al., 1983).

4. Photochemistry and Fluorescence Studies Investigations into the photochemical properties of tetrahydronaphthalene derivatives have been conducted. A study focused on the deactivation of excited amino tetrahydronaphthalene in various solvents, providing insights into the fluorescence properties and photochemical behavior of such compounds (Chatterjee et al., 1986).

5. Crystallography and Solid-State Studies The compound and its derivatives have been subjects in crystallography and solid-state chemistry research. One study investigated the solid-state disorder of tetrahydronaphthalene derivatives using solid-state NMR and single crystal X-ray diffraction, contributing to the understanding of molecular conformations and dynamic disorder in solid states (Facey et al., 1996).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . The precautionary statements associated with this compound are P261-P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate for certain enzymes, leading to the formation of specific products. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s stability, reactivity, and overall function in biochemical pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in alterations in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It may bind to specific receptors or enzymes, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, protein synthesis, and other cellular processes. The compound’s structure allows it to fit into the active sites of enzymes or receptors, facilitating these interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into different products, which can have varying effects on cellular function. Long-term studies in vitro or in vivo can provide insights into the compound’s stability and its long-term effects on cells and tissues .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as promoting cell growth or differentiation. At higher doses, it may exhibit toxic or adverse effects, including cell death or tissue damage. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for its function. The compound may interact with specific transporters or binding proteins, facilitating its movement across cell membranes and within cellular compartments. These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall role in cellular processes .

Properties

IUPAC Name

methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)9-6-5-8-3-2-4-11(13)10(8)7-9/h5-7,11H,2-4,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXJNEAOJHBQIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCCC2N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60666525
Record name Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501441-76-5
Record name Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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